

# Preclinical Evaluation of Antitumor Agent-110 (Bavdegalutamide/ARV-110): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antitumor agent-110, also known as Bavdegalutamide (ARV-110), is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR).[1][2] AR signaling is a critical driver in the progression of prostate cancer.[1][3] The development of resistance to standard-of-care AR pathway inhibitors, such as enzalutamide and abiraterone, often involves AR mutations, amplification, or the emergence of splice variants, presenting a significant clinical challenge.[1] Bavdegalutamide offers a novel therapeutic approach by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby overcoming the limitations of traditional AR inhibitors. This document provides a comprehensive overview of the preclinical data for Bavdegalutamide, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and toxicological profiles.

## **Mechanism of Action**

Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of the AR protein. This process marks the AR for degradation by the 26S proteasome, effectively eliminating the receptor from the cancer cell. This catalytic mechanism allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.





Click to download full resolution via product page

Caption: Mechanism of action of Bavdegalutamide (ARV-110).



## **Quantitative Preclinical Data**

The antitumor activity of Bavdegalutamide has been extensively evaluated in a range of preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of Baydegalutamide

| Cell Line | Parameter Parameter  | Value (nM) | Notes                                                  |
|-----------|----------------------|------------|--------------------------------------------------------|
| VCaP      | DC50                 | ~1         | Half-maximal degradation concentration.                |
| LNCaP     | DC50                 | ~1         | Half-maximal degradation concentration.                |
| VCaP      | IC50                 | 1.5        | Half-maximal inhibitory concentration for cell growth. |
| LNCaP     | IC50                 | 16.2       | Half-maximal inhibitory concentration for cell growth. |
| CWR22R    | IC50                 | 3.9 μΜ     | Antiproliferative activity after 48 hours.             |
| LNCaP     | IC50 (PSA Synthesis) | 10         | 10-fold more active than enzalutamide.                 |

# Table 2: In Vivo Antitumor Efficacy of Bavdegalutamide in Xenograft Models



| Model                                     | Treatment       | Dose (mg/kg,<br>PO, QD) | Tumor Growth<br>Inhibition (TGI) | AR<br>Degradation                       |
|-------------------------------------------|-----------------|-------------------------|----------------------------------|-----------------------------------------|
| VCaP Xenograft                            | Bavdegalutamide | 0.3                     | 69%                              | 87%                                     |
| VCaP Xenograft                            | Bavdegalutamide | 1                       | 101%                             | >90%                                    |
| VCaP Xenograft                            | Bavdegalutamide | 3                       | 109%                             | 90%                                     |
| VCaP Xenograft                            | Enzalutamide    | -                       | 79%                              | -                                       |
| Intact VCaP<br>Xenograft                  | Bavdegalutamide | 1                       | 60%                              | 64%                                     |
| Intact VCaP<br>Xenograft                  | Bavdegalutamide | 3                       | 67%                              | 70%                                     |
| Intact VCaP<br>Xenograft                  | Bavdegalutamide | 10                      | 70%                              | 78%                                     |
| Intact VCaP<br>Xenograft                  | Enzalutamide    | -                       | ~11%                             | -                                       |
| Enzalutamide-<br>Resistant VCaP           | Bavdegalutamide | 3                       | 70%                              | -                                       |
| Enzalutamide-<br>Resistant VCaP           | Bavdegalutamide | 10                      | 60%                              | -                                       |
| Patient-Derived<br>Xenograft<br>(TM00298) | Bavdegalutamide | -                       | 100%                             | >90% reduction<br>in circulating<br>PSA |
| Patient-Derived<br>Xenograft<br>(TM00298) | Enzalutamide    | -                       | 25%                              | 58% reduction in circulating PSA        |

Data compiled from multiple sources.

# **Table 3: Pharmacokinetic Profile of Bavdegalutamide in Animals**



| Species | Parameter                    | Value                 |
|---------|------------------------------|-----------------------|
| Mouse   | Oral Bioavailability         | 37.89%                |
| Rat     | Oral Bioavailability         | 23.83%                |
| Mouse   | Clearance (CL)               | 180.9 ± 30.79 mL/h/kg |
| Rat     | Clearance (CL)               | 413.6 ± 31.7 mL/h/kg  |
| Mouse   | Volume of Distribution (Vss) | 2366 ± 402.2 mL/kg    |

Data from a study by Salami et al.

Table 4: Toxicology Profile of Bavdegalutamide in Rats

| Study Duration | Sex    | Dose<br>(mg/kg/day) | Observation                                                                                         | NOAEL     |
|----------------|--------|---------------------|-----------------------------------------------------------------------------------------------------|-----------|
| 28 days        | Male   | 20, 60, 120         | Well-tolerated at all doses. Reversible liver hypertrophy and femur physis thickening at high dose. | 120 mg/kg |
| 28 days        | Female | 20, 40, 80          | Decreased body<br>weight and food<br>consumption at<br>80 mg/kg.                                    | 40 mg/kg  |

NOAEL: No Observed Adverse Effect Level. Data from GLP toxicology studies.

## **Experimental Protocols**

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments.

# **In Vitro Assays**



#### AR Degradation Assay (Western Blot):

- Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture vessels and allowed to adhere.
- Cells are treated with a range of concentrations of Bavdegalutamide (e.g., 0.01 nM to 300 nM) for a specified duration (e.g., 4, 8, or 24 hours).
- Following treatment, cells are lysed, and total protein is quantified.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with a primary antibody specific for the androgen receptor and a loading control protein (e.g., GAPDH).
- A secondary antibody conjugated to a detectable enzyme is used for visualization.
- The intensity of the bands is quantified to determine the extent of AR degradation relative to the vehicle-treated control.

#### Cell Proliferation Assay (e.g., CCK-8):

- Cells are seeded in 96-well plates at a predetermined density.
- After allowing for cell attachment, various concentrations of Bavdegalutamide are added to the wells.
- The plates are incubated for a defined period (e.g., 48 hours).
- A reagent such as CCK-8 is added to each well, and the plates are incubated to allow for color development.
- The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

#### Apoptosis Assay:



- Cells are treated with Bavdegalutamide at various concentrations.
- After the treatment period, cells are harvested and stained with markers of apoptosis (e.g., Annexin V and propidium iodide).
- The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.



Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of Bavdegalutamide.

## In Vivo Xenograft Studies

### Foundational & Exploratory





- Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., VCaP) or implanted with patient-derived xenograft (PDX) tissue.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and animals are then randomized into treatment and control groups.
- Drug Administration: Bavdegalutamide is administered orally (e.g., by gavage) at various doses (e.g., 1, 3, 10 mg/kg) on a specified schedule (e.g., once daily).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess AR protein levels by Western blot or immunohistochemistry to confirm target engagement.
- Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.





Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.



## **Summary and Conclusion**

The preclinical data for Bavdegalutamide (ARV-110) demonstrate its potential as a novel therapeutic agent for prostate cancer. Its unique mechanism of action, involving the targeted degradation of the androgen receptor, translates to potent in vitro activity against both wild-type and mutant forms of AR. In vivo, Bavdegalutamide exhibits significant tumor growth inhibition in various xenograft models, including those resistant to current standard-of-care therapies. The compound is orally bioavailable and has an acceptable toxicology profile in preclinical species. These promising preclinical findings have supported the advancement of Bavdegalutamide into clinical trials for patients with metastatic castration-resistant prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Evaluation of Antitumor Agent-110 (Bavdegalutamide/ARV-110): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378927#preclinical-evaluation-of-antitumor-agent-110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com